molecular formula C22H22ClFN4O2 B11112017 N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-fluorobenzyl)piperidine-4-carboxamide

N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-fluorobenzyl)piperidine-4-carboxamide

Cat. No.: B11112017
M. Wt: 428.9 g/mol
InChI Key: ZASSDPHHCVVYHB-UHFFFAOYSA-N
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Description

N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties. The presence of both chlorophenyl and fluorophenyl groups in its structure suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Coupling Reactions: The final step involves coupling the oxadiazole derivative with the piperidine derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: The compound is used to investigate the mechanisms of action of oxadiazole derivatives and their interactions with biological targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[3-(2-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
  • **N-{[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The unique combination of chlorophenyl and fluorophenyl groups in N-{[3-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-[(2-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE distinguishes it from similar compounds. This structural uniqueness may confer distinct biological activities and therapeutic potential, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H22ClFN4O2

Molecular Weight

428.9 g/mol

IUPAC Name

N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H22ClFN4O2/c23-18-7-3-2-6-17(18)21-26-20(30-27-21)13-25-22(29)15-9-11-28(12-10-15)14-16-5-1-4-8-19(16)24/h1-8,15H,9-14H2,(H,25,29)

InChI Key

ZASSDPHHCVVYHB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl)CC4=CC=CC=C4F

Origin of Product

United States

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